molecular formula C11H8FNO2 B7570715 (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid

Cat. No. B7570715
M. Wt: 205.18 g/mol
InChI Key: MODYMXIKKGNIKM-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid, also known as CF3-CPPU, is a synthetic plant growth regulator. It is a cytokinin, a class of plant hormones that regulate cell division and differentiation, and has been shown to promote plant growth and development in various plant species. CF3-CPPU has gained attention in recent years due to its potential applications in agriculture and horticulture.

Mechanism of Action

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid acts as a cytokinin receptor agonist, binding to cytokinin receptors and activating downstream signaling pathways. It promotes cell division and differentiation by stimulating the expression of genes involved in these processes. (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid also regulates the balance between cytokinins and other plant hormones, such as auxins and abscisic acid, which play important roles in plant growth and development.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid has been shown to have several biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid also enhances the accumulation of soluble sugars and amino acids, which are important for plant growth and development.

Advantages and Limitations for Lab Experiments

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid has several advantages for lab experiments. It is stable, easy to handle, and has a long shelf life. It can be applied to plants via foliar spray or root dipping, and its effects can be observed within a few days. However, (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid is relatively expensive and its effects can vary depending on the plant species, cultivar, and growth conditions.

Future Directions

There are several potential future directions for research on (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid. One area of interest is the development of new cytokinin analogs with improved activity and selectivity. Another area of interest is the exploration of (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid's potential applications in biotechnology, such as in the production of high-yielding and stress-tolerant crops. Further research is also needed to understand the molecular mechanisms underlying (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid's effects on plant growth and development.

Synthesis Methods

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid can be synthesized through a multistep process involving the reaction of several reagents. The most commonly used method involves the reaction of 3-fluoro-4-methylphenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting product with phosphorus oxychloride and then with potassium tert-butoxide to yield (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid.

Scientific Research Applications

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and differentiation, increase fruit set and yield, delay senescence, and enhance stress tolerance in various plant species. (Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid has also been explored for its potential use in tissue culture and micropropagation, as well as in the production of transgenic plants.

properties

IUPAC Name

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-7-2-3-8(5-10(7)12)4-9(6-13)11(14)15/h2-5H,1H3,(H,14,15)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODYMXIKKGNIKM-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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